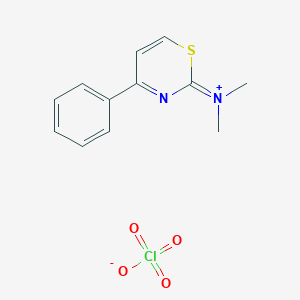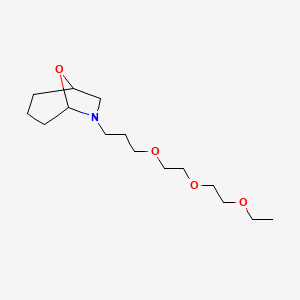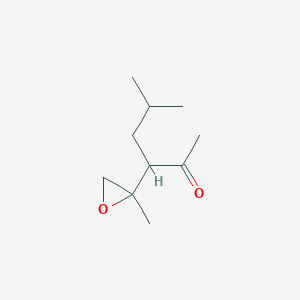
5-Methyl-3-(2-methyloxiran-2-yl)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(2-methyloxiran-2-yl)hexan-2-one is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of a hexanone backbone with a methyl group and a methyloxirane ring attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2-methyloxiran-2-yl)hexan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylhexan-2-one and 2-methyloxirane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as distillation or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and efficiency. The use of advanced purification methods ensures the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(2-methyloxiran-2-yl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyloxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-3-(2-methyloxiran-2-yl)hexan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(2-methyloxiran-2-yl)hexan-2-one involves its interaction with specific molecular targets. The methyloxirane ring can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one
- 3-Ethyl-2,2-dimethylheptane
- 3-Methylpentane
Uniqueness
5-Methyl-3-(2-methyloxiran-2-yl)hexan-2-one is unique due to the presence of both a ketone group and a methyloxirane ring in its structure
Properties
CAS No. |
71515-72-5 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
5-methyl-3-(2-methyloxiran-2-yl)hexan-2-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)5-9(8(3)11)10(4)6-12-10/h7,9H,5-6H2,1-4H3 |
InChI Key |
JLIZHJAJKBKCAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)C)C1(CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)](/img/structure/B14461877.png)
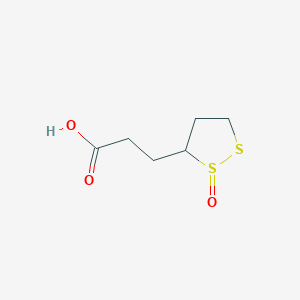
![Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate](/img/structure/B14461902.png)
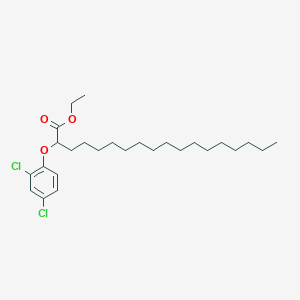
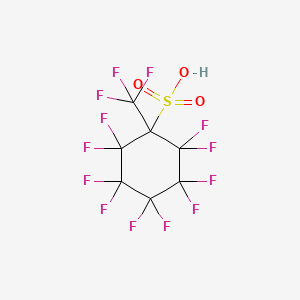
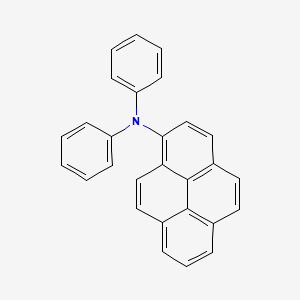

![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)


![7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14461935.png)

